molecular formula C22H20F3N3O3 B11239609 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11239609
M. Wt: 431.4 g/mol
InChI Key: VHVXWYVOWHDOQB-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, an ethoxyphenyl group, and a trifluoromethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H20F3N3O3/c1-2-30-18-9-5-15(6-10-18)19-11-12-20(28-27-19)31-14-13-26-21(29)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,29)

InChI Key

VHVXWYVOWHDOQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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